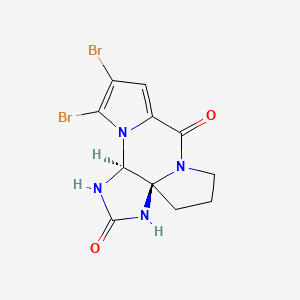

Dibromophakellstatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibromophakellstatin is a natural product found in Stylissa massa with data available.

Applications De Recherche Scientifique

Proteasome Inhibition

Dibromophakellstatin has been shown to inhibit the proteolytic activity of the human 20S proteasome. This inhibition is crucial as the proteasome plays a significant role in regulating protein degradation, which is vital for maintaining cellular homeostasis. The compound exhibits low micromolar inhibitory concentrations (IC50) against both the 20S proteasome and the immunoproteasome, with reported IC50 values of approximately 12 µM for this compound .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the prevention of the degradation of ubiquitinylated proteins, including IκBα, a key regulator in the NF-κB signaling pathway. This inhibition leads to the accumulation of these proteins within cells, which is associated with anti-inflammatory and anti-cancer properties . The compound has been linked to cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have demonstrated that this compound inhibits cell growth in various cancer cell lines. For instance, research indicates that it effectively reduces proliferation rates in multiple myeloma and mantle cell lymphoma cells by modulating proteasomal activity . These findings suggest that this compound could serve as a lead compound for developing new cancer therapies.

Case Study: Immunosuppressive Properties

Additionally, this compound's immunosuppressive properties have been explored in cellular models. Studies show that it can prevent the degradation of proteins involved in immune responses, suggesting its utility in treating autoimmune conditions or enhancing transplant tolerance . This dual action—both cytotoxic and immunosuppressive—highlights its versatility as a therapeutic agent.

Comparative Data Table

| Property | This compound | Dibromophakellin | Palau'amine |

|---|---|---|---|

| Chemical Structure | C11H10Br2N4O2 | C11H10Br2N4O2 | C16H18BrN3O3 |

| IC50 (20S Proteasome) | 12 µM | 25 µM | 6.7 µM |

| Cytotoxic Activity | Yes | Yes | Yes |

| Immunosuppressive Activity | Yes | No | Yes |

Analyse Des Réactions Chimiques

Palladium-Catalyzed C–H Arylation/Vinylation

A Pd(OAc)₂/NaOAc system in DMSO enables direct functionalization of imidazolinone intermediates critical to dibromophakellstatin synthesis :

-

Scope : Aryl iodides (electron-rich > electron-deficient), vinyl bromides.

-

Mechanism : C–H insertion pathway supported by primary KIE (kH/kD = 4.5) and DFT calculations .

| Substrate | Conditions | Yield | Byproduct |

|---|---|---|---|

| 4-Iodotoluene | 5 mol% Pd(OAc)₂, DMSO, 80°C | 89% | <5% bis-arylation |

| 4-Bromostyrene | 10 mol% Pd/C, NaOAc, 80°C | 82% | None |

Oxidative Cyclization for Core Assembly

Late-stage oxidative cyclization using hypervalent iodine reagents constructs the tetracyclic core:

-

PhI(OAc)₂ induces biomimetic cyclization of 13 to this compound in >95% yield .

-

Stang’s reagent (PhICNOTf) achieves similar efficiency (78% yield) .

| Reagent | Substrate | Yield | Key Advantage |

|---|---|---|---|

| PhI(OAc)₂ | Imidazole-pyrrole precursor | >95% | Near-quantitative conversion |

| PhICNOTf | Thiophenyl imidazole | 78% | Compatibility with S-based intermediates |

This step resolves challenges in previous methods that relied on inefficient bromine-mediated cyclizations .

Hydrogenation and Deprotection Steps

Post-functionalization steps include:

-

Hydrogenation of vinyl groups using H₂/Pd-black (quantitative).

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Vinyl Hydrogenation | H₂ (1 atm), Pd/C, MeOH | 100% | Saturated intermediate |

| Deprotection | NH₂NH₂, EtOH, reflux | 92% | Free amine derivative |

Chiral Resolution and Derivatization

The synthetic route allows access to both enantiomers and derivatives:

-

(R,R)-cyclo(Pro,Pro) derivatives synthesized via analogous desymmetrization (73% ee) .

-

Brominated analogs generated using NBS electrophilic bromination (61% yield) .

| Derivative | Method | Yield | Application |

|---|---|---|---|

| (+)-Phakellstatin | Hofmann rearrangement | 68% | Biological studies |

| C10-Br analog | NBS, CH₂Cl₂, 0°C | 61% | Structure-activity relationship |

Propriétés

Formule moléculaire |

C11H10Br2N4O2 |

|---|---|

Poids moléculaire |

390.03 g/mol |

Nom IUPAC |

(1R,5S)-7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione |

InChI |

InChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19)/t9-,11+/m0/s1 |

Clé InChI |

QRIRJBWPCUYVPR-GXSJLCMTSA-N |

SMILES isomérique |

C1C[C@@]23[C@@H](NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |

SMILES canonique |

C1CC23C(NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |

Synonymes |

dibromophakellstatin rac-dibromophakellstatin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.